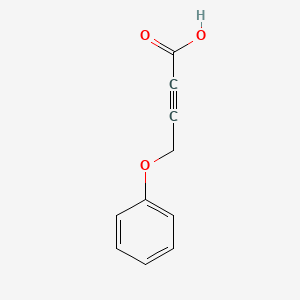

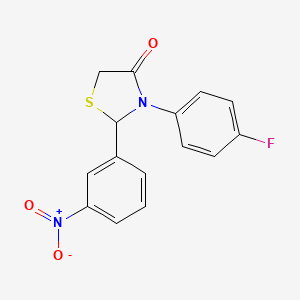

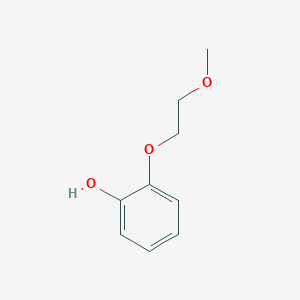

![molecular formula C3H8BrN5 B1655266 [2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide CAS No. 33841-59-7](/img/structure/B1655266.png)

[2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide

Overview

Description

“[2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide” is a compound with the CAS Number 33841-59-7 . It has a molecular weight of 194.03 and its IUPAC name is 2-(1H-tetrazol-5-yl)ethan-1-amine hydrobromide . The compound is typically stored at room temperature and is a solid in its physical form .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, the synthesis of some novel triazole derivatives involved the condensation of 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzotriazole and appropriate acid chlorides .

Mechanism of Action

Target of Action

Tetrazole derivatives are known to interact with various biological targets due to their structural similarity to carboxylic acids .

Mode of Action

Tetrazole derivatives are known to form covalent bonds with transferase enzymes, leading to the formation of activated species . These activated species can then undergo various transformations, potentially altering the function of the target .

Biochemical Pathways

It’s known that tetrazolic acids can form β-glucuronides, a common metabolic fate for aliphatic carboxylic acids . Both tetrazole tautomers may serve as substrates for N-glucuronidation .

Result of Action

Some tetrazole derivatives have shown significant cytotoxic effects , suggesting potential applications in cancer therapy.

Action Environment

The action, efficacy, and stability of [2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature . Furthermore, the compound’s action and efficacy could be influenced by the physiological environment, including pH, the presence of other molecules, and specific conditions within the target cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide hydrobromide in lab experiments is its ability to release nitric oxide in a controlled manner. This allows researchers to study the effects of nitric oxide on various biological processes without the need for exogenous nitric oxide sources. However, one limitation of using this compound hydrobromide is that it can be difficult to work with due to its hygroscopic nature. This compound hydrobromide also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on [2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide hydrobromide. One area of research is the development of new synthetic methods for this compound hydrobromide that can improve its yield and purity. Another area of research is the development of new applications for this compound hydrobromide, such as its use in the treatment of cardiovascular disease or cancer. Additionally, more research is needed to understand the long-term effects of this compound hydrobromide and its potential for toxicity.

Scientific Research Applications

[2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide hydrobromide has been widely used in scientific research as a chemical tool for studying various biological processes. This compound has been used to study the role of nitric oxide in the cardiovascular system, the regulation of ion channels, and the mechanism of action of various drugs. This compound hydrobromide has also been used to study the effects of oxidative stress on cellular signaling pathways and the role of reactive oxygen species in disease processes.

Biochemical Analysis

Molecular Mechanism

Tetrazoles are known to interact with various biomolecules due to their high nitrogen content .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of [2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide in laboratory settings. It is known that the compound is stable at room temperature .

Metabolic Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry .

properties

IUPAC Name |

2-(2H-tetrazol-5-yl)ethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N5.BrH/c4-2-1-3-5-7-8-6-3;/h1-2,4H2,(H,5,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEQQKUGVAXAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C1=NNN=N1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33841-59-7 | |

| Record name | 2H-Tetrazole-5-ethanamine, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33841-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dibromo-4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]benzene-1,2-diol](/img/structure/B1655195.png)

![Bicyclo[3.1.0]hexane-6-methanol](/img/structure/B1655201.png)

![2,5-Pyrrolidinedione, 3-[5-(1,1-dimethylethyl)-2-thienyl]-1-phenyl-](/img/structure/B1655203.png)

![(4Z)-4-[(3,4-dihydroxyphenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione](/img/structure/B1655205.png)